molecular formula C11H17NO2 B13523951 [(3,4-Dimethoxyphenyl)methyl](ethyl)amine

[(3,4-Dimethoxyphenyl)methyl](ethyl)amine

Cat. No.: B13523951
M. Wt: 195.26 g/mol
InChI Key: PIRSOWTWSUIYFA-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)methylamine is a secondary amine featuring a 3,4-dimethoxy-substituted benzyl group attached to an ethylamine moiety. Its molecular formula is C₁₁H₁₇NO₂ (average mass: 195.26 g/mol), with structural characteristics that position it within the broader family of arylalkylamines. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of ligands targeting neurotransmitter receptors (e.g., serotonin, dopamine) due to the electron-rich aromatic system and flexible alkyl chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the earliest syntheses of 3,4-Dimethoxyphenethylamine was performed by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:

A much shorter synthesis was later provided by Shulgin and Shulgin .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

The compound’s structural analogues differ in substituents on the phenyl ring, alkyl chain length, and amine substitution patterns. Key examples include:

Compound Name Molecular Formula Substituents Amine Type Key Properties
(3,4-Dimethoxyphenyl)methylamine C₁₁H₁₇NO₂ 3,4-dimethoxy, ethyl Secondary Moderate lipophilicity (LogP ~1.8)
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine C₁₇H₂₀FNO₂ 3,4-dimethoxy, 4-fluorophenyl Secondary Increased lipophilicity (LogP ~3.2) due to fluorine
3,4-Methylenedioxyphenylisopropylamine (MDA) C₁₀H₁₃NO₂ Methylenedioxy, isopropyl Primary High CNS activity (serotonergic agonist)
3,4-Dimethoxyphenethylamine (DMPEA) C₁₀H₁₅NO₂ 3,4-dimethoxy Primary Lower metabolic stability vs. secondary amines
[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine C₁₇H₂₄Cl₂N₂O₂ 3,4-dimethoxy, pyridinylmethyl Secondary Enhanced water solubility (salt form)

Key Observations :

  • Amine Substitution : Secondary amines (e.g., ethyl, methyl) exhibit greater metabolic stability compared to primary amines (e.g., DMPEA) due to reduced susceptibility to oxidative deamination .
  • Heterocyclic Modifications: Pyridine or thiophene moieties (e.g., C₁₇H₂₄Cl₂N₂O₂, C₁₅H₁₉NO₂S) introduce polarizable electron systems, altering receptor binding profiles .

Metabolic and Toxicity Profiles

  • Primary Amines (e.g., DMPEA): Rapid metabolism via monoamine oxidase (MAO) limits bioavailability, whereas secondary amines resist MAO-mediated degradation .
  • Fluorinated Analogues : Fluorine atoms may reduce cytochrome P450-mediated metabolism, prolonging half-life but increasing risk of bioaccumulation .

Biological Activity

(3,4-Dimethoxyphenyl)methylamine, also known as (R)-1-(3,4-dimethoxyphenyl)ethylamine, is a chiral compound with potential biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (3,4-Dimethoxyphenyl)methylamine features a methoxy-substituted phenyl group attached to an ethylamine moiety. The presence of the methoxy groups enhances its lipophilicity and may influence its interaction with biological membranes.

The biological activity of (3,4-Dimethoxyphenyl)methylamine is primarily attributed to its ability to act as a ligand for various receptors and enzymes. It can modulate signaling pathways by binding to specific molecular targets, which may lead to physiological responses such as:

  • Neurotransmitter Receptor Interaction : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Enzyme Modulation : It has been shown to interact with certain enzymes, potentially affecting metabolic pathways.

Biological Activity Overview

Research indicates that (3,4-Dimethoxyphenyl)methylamine exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may possess antidepressant-like properties through its interaction with serotonin receptors.
  • Neuroprotective Properties : It has shown promise in protecting neuronal cells from oxidative stress.
  • Anticancer Activity : Some studies indicate that it may enhance the efficacy of chemotherapeutic agents like doxorubicin in cancer treatment.

1. Antidepressant Activity

A study examining the effects of (3,4-Dimethoxyphenyl)methylamine on animal models of depression found that administration led to significant reductions in depressive behavior compared to control groups. The mechanism was linked to increased serotonin levels in the brain.

Study ReferenceMethodKey Findings
Animal modelsReduced depressive behavior; increased serotonin levels

2. Neuroprotection

Research conducted on neuronal cell lines treated with oxidative stress showed that (3,4-Dimethoxyphenyl)methylamine significantly reduced cell death and apoptosis markers.

Study ReferenceMethodKey Findings
Neuronal cell linesDecreased apoptosis; enhanced cell viability

3. Anticancer Effects

In vitro studies demonstrated that combining (3,4-Dimethoxyphenyl)methylamine with doxorubicin resulted in synergistic effects, enhancing cell proliferation inhibition in breast cancer cells.

Study ReferenceMethodKey Findings
Breast cancer cell linesEnhanced efficacy of doxorubicin; increased inhibition of cell proliferation

Comparison with Similar Compounds

The biological activity of (3,4-Dimethoxyphenyl)methylamine can be compared with similar compounds:

Compound NameStructureBiological Activity
(S)-1-(3,4-Dimethoxyphenyl)ethylamineChiral enantiomerDifferent receptor interactions
1-(3,4-Dimethoxyphenyl)propan-2-amineAdditional methyl groupPotentially altered pharmacodynamics
3,4-DimethoxyphenethylamineLacks chiral centerReduced specificity in receptor binding

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3/h5-7,12H,4,8H2,1-3H3

InChI Key

PIRSOWTWSUIYFA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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